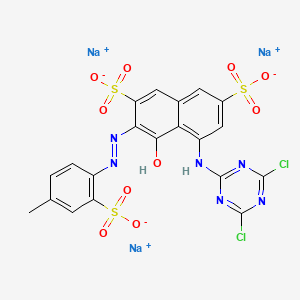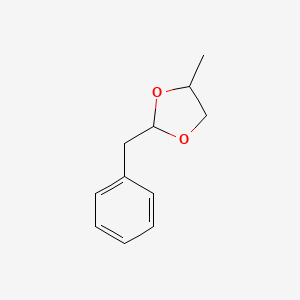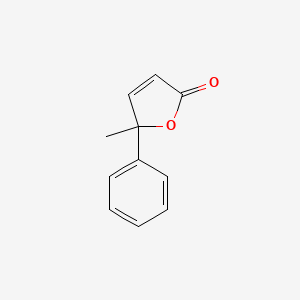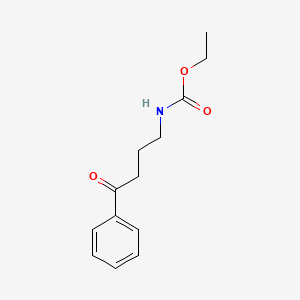
N-(3-Benzoylpropyl)carbamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Benzoylpropyl)carbamic acid ethyl ester: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of esters, including N-(3-Benzoylpropyl)carbamic acid ethyl ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . This reaction is reversible and produces water as a byproduct. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: N-(3-Benzoylpropyl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
科学的研究の応用
N-(3-Benzoylpropyl)carbamic acid ethyl ester has several applications in scientific research:
作用機序
The mechanism of action of N-(3-Benzoylpropyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets . The pathways involved include nucleophilic acyl substitution and hydrolysis .
類似化合物との比較
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid with similar properties.
Uniqueness: N-(3-Benzoylpropyl)carbamic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties . Its benzoylpropyl group differentiates it from other carbamate esters, providing unique reactivity and applications .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl N-(4-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-10-6-9-12(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,16) |
InChIキー |
JWVBEXBDXIEDGZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


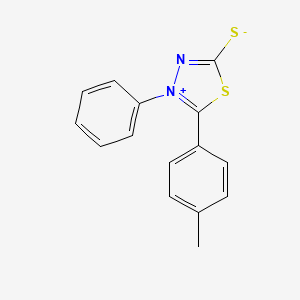
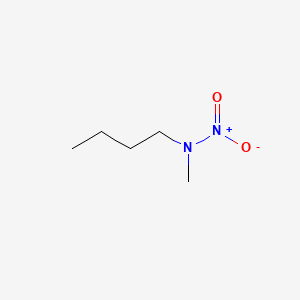
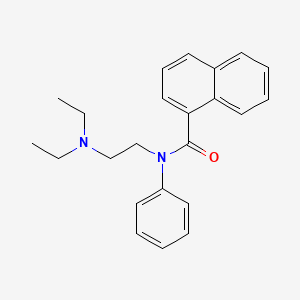
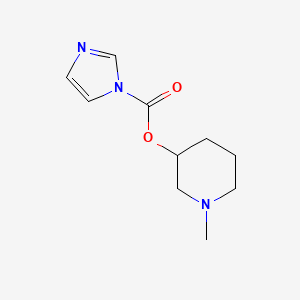
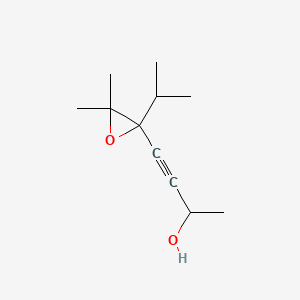
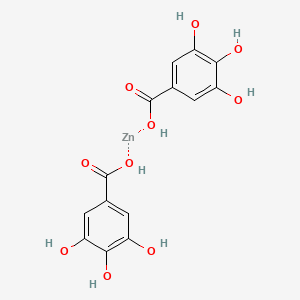

![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
